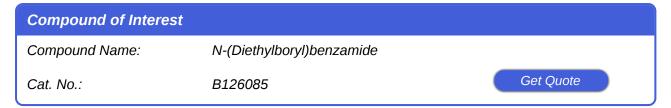


An In-depth Technical Guide to the Physical Properties of N,N-Diethylbenzamide

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Disclaimer: This document provides a detailed overview of the physical properties of N,N-Diethylbenzamide. No publicly available data could be located for "**N**-

(**Diethylboryl)benzamide**". It is possible that the compound name was intended to be N,N-Diethylbenzamide, a compound with significant applications, including as an insect repellent.

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a concise yet comprehensive summary of the physical and chemical characteristics of N,N-Diethylbenzamide.

Physical and Chemical Properties

N,N-Diethylbenzamide is a substituted amide of benzoic acid. Its physical state at room temperature can be either a liquid or a low-melting solid[1]. It is characterized as a colorless oil or a clear liquid that may have a white to yellow-green hue[1][2].

The following table summarizes the key quantitative physical data for N,N-Diethylbenzamide.



Property	Value	Reference
Melting Point	28 - 32 °C	[1]
38 - 40 °C	[2]	
Boiling Point	146 - 150 °C @ 15 mmHg	[1]
Solubility	Slightly soluble in Chloroform and Ethyl Acetate	[2]

Experimental Protocols

Detailed experimental methodologies for the synthesis of N,N-Diethylbenzamide are available in the scientific literature. Below are summaries of two distinct synthetic routes.

A common method for the preparation of N,N-Diethylbenzamide involves the acylation of diethylamine with benzoyl chloride.

Procedure:

- A solution of diethylamine (2.5 g) and triethylamine (3.5 g) in methylene chloride (30 ml) is prepared and cooled in an ice bath.
- Benzoyl chloride (4.9 g) is added dropwise to the stirred solution.
- After the addition is complete, the cooling bath is removed, and the mixture is stirred at ambient temperature for 18 hours.
- Insoluble materials are removed by filtration and washed with methylene chloride.
- The combined filtrates are washed with water and brine, then dried.
- The solvent is evaporated to yield a yellow oil, which is then purified by Kugelrohr distillation to afford the colorless oil of N,N-Diethylbenzamide.

An alternative approach utilizes the Mitsunobu reaction, which allows for the formation of the amide bond from a carboxylic acid and an amine.



Procedure:

- Triphenylphosphine (1.20 eq), diethylamine (1.20 eq), and the benzoic acid (1.00 eq) are dissolved in toluene (0.2 M solution) at room temperature and stirred for 10 minutes.
- Diisopropylazodicarboxylate (1.20 eq) is then added dropwise.
- The reaction mixture is heated to reflux overnight (18 hours).
- The reaction is then diluted with EtOAc and washed with 1 M NaOH and brine.
- The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
- The resulting residue is purified by flash column chromatography (EtOAc/hexanes 2:1) to yield the desired benzamide.

Diagrams

The following diagram illustrates the key steps in the synthesis of N,N-Diethylbenzamide from benzoyl chloride and diethylamine.

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